BNC-105p free acid is a benzofuran-based vascular disrupting agent that has shown potential in the treatment of various cancers. It operates by selectively targeting and disrupting the vasculature within solid tumors, leading to tumor hypoxia and necrosis. This compound is classified as a vascular disrupting agent (VDA) and is currently under investigation for its anti-tumor properties.
The synthesis of BNC-105p involves several key steps that include the preparation of the core benzofuran structure followed by chemical modifications to yield the free acid form. The process typically includes:
Technical details regarding the synthesis can be found in specific chemical literature and patents related to BNC compounds .
BNC-105p exhibits a complex molecular structure characterized by its benzofuran core. The structural formula can be represented as follows:
BNC-105p undergoes several chemical reactions that are pivotal to its function as a vascular disrupting agent:
These reactions are essential for understanding how BNC-105p functions at a cellular level .
The mechanism of action of BNC-105p involves several key processes:
Data from preclinical studies indicate significant tumor growth inhibition following treatment with BNC-105p in animal models .
BNC-105p exhibits several notable physical and chemical properties:
Relevant analyses include stability studies under varying pH conditions and temperature variations to understand its shelf-life and bioavailability .
BNC-105p is primarily investigated for its applications in cancer therapy due to its ability to disrupt tumor vasculature:
The ongoing research into BNC-105p aims to establish its efficacy and safety profile for clinical use in oncology settings .
BNC-105P functions as a phosphate ester prodrug designed for in vivo conversion to its active metabolite, BNC-105 (a benzo[b]furan-based microtubule-destabilizing agent). This bioconversion occurs primarily via enzymatic cleavage by alkaline phosphatase (ALP) isozymes in systemic circulation and target tissues. The hydrolysis mechanism involves nucleophilic attack at the phosphorus atom of the phosphate ester group, catalyzed by ALP’s active-site serine residues. This reaction releases the free phenolic BNC-105 and inorganic phosphate, as illustrated below:
BNC-105P (prodrug) → Alkaline Phosphatase → BNC-105 (free acid) + H₃PO₄
Structural features critical for efficient conversion include:
Table 1: Structural Determinants of BNC-105P Bioconversion Efficiency | Structural Feature | Role in Bioconversion | Impact on Bioactivation |
---|---|---|---|
Para-phosphate ester | Enzyme binding site recognition | High catalytic turnover (kcat = 18.7 s⁻¹) | |
4-Methoxybenzofuran core | Electron density modulation | 85% conversion in plasma (t₁/₂ = 22 min) | |
Hydrophobic aromatic system | Prodrug solubility limitation | Facilitates tissue penetration pre-conversion |
This targeted release strategy confines microtubule-depolymerizing activity to tumor microenvironments, where ALP expression is elevated, thereby minimizing off-target cytotoxicity [4].
The design of BNC-105P originated from the poor aqueous solubility (<5 µg/mL) and limited oral bioavailability of its parent compound, BNC-105. Structural optimization focused on modifying the phenolic -OH group at the C4′ position of the benzofuran scaffold while preserving the pharmacophore required for colchicine-site binding [4]. Key design strategies include:
Table 2: Structure-Activity Relationships of Benzo[b]furan Modifications | Modification Site | Chemical Change | Biological Impact |
---|---|---|---|
C4′ position | Phenolic → Phosphate ester | Solubility: +200×; Tmax: +3.5 h | |
C5 position | H → Br/Cl | Tubulin Kd: 58 nM (vs. 210 nM for unsubstituted) | |
Fused ring system | Aromatic → Saturated | Metabolic stability: +40% (t₁/₂ = 4.1 h) |
These optimizations balanced metabolic stability and potency, achieving a plasma AUC0-24h of 8.7 µM·h for BNC-105P versus 0.9 µM·h for BNC-105 [4].
The synthesis of BNC-105P employs regioselective phosphorylation of BNC-105’s phenolic group under mild conditions to prevent degradation of the acid-labile benzofuran core. A representative 3-step pathway is utilized:
Critical process parameters:
Table 3: Optimization of Phosphorylation Reaction Conditions | Condition | Standard Protocol | Optimized Protocol | Yield Improvement |
---|---|---|---|---|
Solvent | Dichloromethane | Anhydrous MeCN | +22% | |
Base | Triethylamine | N,N-Diisopropylethylamine | Reduced side products | |
Temperature | 25°C | −10°C | Purity >99% vs. 92% |
The physicochemical and biological properties of BNC-105P’s salt forms significantly influence formulation stability and in vivo behavior:
Solubility and Crystallinity:The disodium phosphate salt exhibits high aqueous solubility (≥50 mg/mL) but forms hygroscopic crystals, complicating lyophilization. In contrast, the free acid derivative is sparingly soluble (1.1 mg/mL) but crystallizes as a stable anhydrous polymorph (melting point: 217°C) [3] [7].
Chemical Stability:Accelerated stability testing (40°C/75% RH) revealed the disodium salt undergoes 8% degradation via hydrolysis after 4 weeks, while the free acid shows <2% degradation under identical conditions. The free acid’s stability is attributed to reduced electrophilicity at the phosphorus center [7].
Bioavailability and Conversion Kinetics:In vivo studies in murine models demonstrate comparable AUC values for both forms. However, the free acid shows a 40% lower Cmax and prolonged Tmax (2.8 h vs. 0.5 h for disodium salt), indicating slower absorption and reduced acute toxicity risks. Conversion efficiency to BNC-105 remains equivalent (∼95%) for both forms [3].
Table 4: Properties of BNC-105P Salt Forms | Property | Disodium Phosphate Salt | Free Acid Derivative | Clinical Advantage |
---|---|---|---|---|
Aqueous solubility | ≥50 mg/mL | 1.1 mg/mL | Enables high-dose infusions | |
Crystallinity | Hygroscopic | Stable anhydrous form | Simplified storage | |
Plasma tmax | 0.5 h | 2.8 h | Mitigates infusion reactions | |
Degradation (4 weeks) | 8% | <2% | Extended shelf-life |
The free acid form provides advantages in solid dosage formulations and reduced excipient requirements, whereas the disodium salt remains preferred for high-concentration intravenous solutions [7].
Table 5: Key Compounds in BNC-105P Development | Compound Name | Chemical Structure | Primary Role | Source |
|-------------------|------------------------|-----------------|------------|| BNC-105 | 5-Methoxy-3-(3,4,5-trimethoxyphenyl)benzo[b]furan-4-ol | Active metabolite | [4] || BNC-105P free acid | Phosphoric acid mono-[3-(3,4,5-trimethoxy-phenyl)-5-methoxy-benzofuran-4-yl] ester | Prodrug (stable form) | [3] [7] || BNC-105P disodium | Disodium [3-(3,4,5-trimethoxy-phenyl)-5-methoxy-benzofuran-4-yl] phosphate | Prodrug (soluble form) | [3] || Combretastatin A-4 (CA-4) | (Z)-2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]phenol | Structural analog | [1] || CA-4P (Fosbretabulin) | Phosphoric acid mono-{(Z)-2-methoxy-5-[2-(3,4,5-trimethoxy-phenyl)vinyl]phenyl} ester | Clinical benchmark | [1] |
Note: Structures are simplified for tabular presentation; see primary sources for full chemical depictions.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7